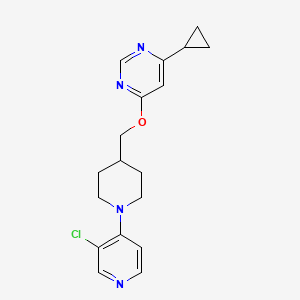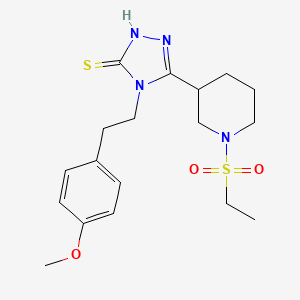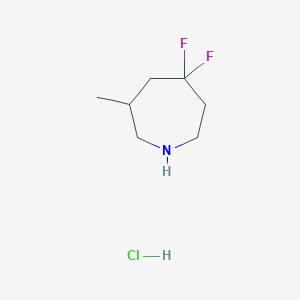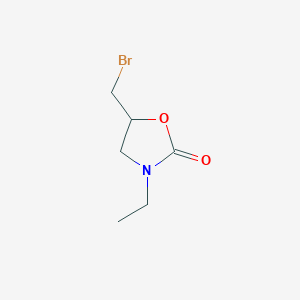
N-(1-cyano-1-methylethyl)-4-(3,4-difluorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylethyl)-4-(3,4-difluorophenyl)butanamide, also known as DCFB or DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-methylethyl)-4-(3,4-difluorophenyl)butanamide is not fully understood. However, studies have suggested that this compound may act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been shown to increase the levels of dopamine and protect against oxidative stress in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-methylethyl)-4-(3,4-difluorophenyl)butanamide in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-methylethyl)-4-(3,4-difluorophenyl)butanamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential applications in other fields of research, such as cardiovascular disease and autoimmune disorders. Additionally, studies could focus on the development of more efficient synthesis methods for this compound.
Méthodes De Synthèse
N-(1-cyano-1-methylethyl)-4-(3,4-difluorophenyl)butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzaldehyde with 2-bromoisobutyronitrile, followed by the reaction of the resulting intermediate with 4-bromo-2-methylbutyronitrile. The final product is obtained through the reaction of the intermediate with ammonia.
Applications De Recherche Scientifique
N-(1-cyano-1-methylethyl)-4-(3,4-difluorophenyl)butanamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells and decrease inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(3,4-difluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c1-14(2,9-17)18-13(19)5-3-4-10-6-7-11(15)12(16)8-10/h6-8H,3-5H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJZMSQMIUFFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCCC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2776902.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2776904.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2776912.png)



![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)



